9H-Fluorene-9-methanol acetate
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Overview
Description
9H-Fluorene-9-methanol acetate is an organic compound with the molecular formula C16H14O2 It is derived from fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an acetate group attached to the 9-methanol position of the fluorene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene-9-methanol acetate typically involves the following steps:
Preparation of 9H-Fluorene-9-methanol: This can be achieved by the reduction of 9-fluorenone using sodium borohydride (NaBH4) in methanol.
Acetylation: The 9H-Fluorene-9-methanol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene-9-methanol acetate undergoes various chemical reactions, including:
Reduction: Reduction of the acetate group can yield 9H-Fluorene-9-methanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 9-Fluorenone acetate.
Reduction: 9H-Fluorene-9-methanol.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
9H-Fluorene-9-methanol acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Fluorene-9-methanol acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release 9H-Fluorene-9-methanol, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene-9-methanol: Lacks the acetate group and has different reactivity and applications.
9-Fluorenone: An oxidized form of fluorene with a ketone group at the 9-position.
9-Fluorenylmethanol: Similar to 9H-Fluorene-9-methanol but with different substituents.
Uniqueness
9H-Fluorene-9-methanol acetate is unique due to the presence of both a methanol and an acetate group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl acetate |
InChI |
InChI=1S/C16H14O2/c1-11(17)18-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3 |
InChI Key |
PJSNQCAWMYREAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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